

Sodium 4-methylphenylthiolate physical properties

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Compound of Interest

Compound Name: 4-Methylbenzenethiol sodium salt

CAS No.: 10486-08-5

Cat. No.: B080081

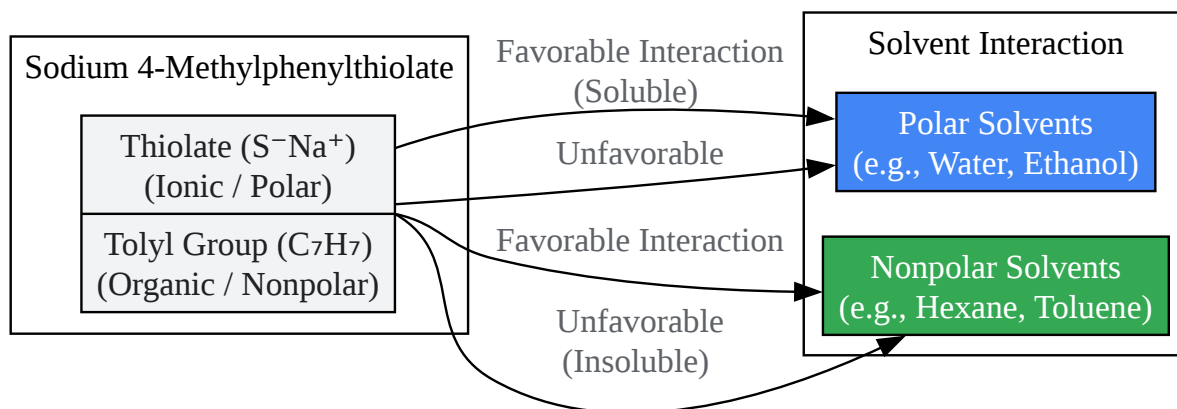
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An In-depth Technical Guide to the Physical Properties of Sodium 4-Methylphenylthiolate

This guide provides a comprehensive overview of the core physical properties of Sodium 4-Methylphenylthiolate (also known as sodium p-toluenethiolate). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the causality behind the compound's behavior, offers field-proven experimental protocols for property verification, and contextualizes its relevance within pharmaceutical research.

Chemical Identity and Structural Fundamentals

Sodium 4-methylphenylthiolate is an organosulfur compound, specifically the sodium salt of 4-methylbenzenethiol. Its structure consists of an ionic sodium cation (Na^+) and a 4-methylphenylthiolate anion. The anion features a tolyl group (a benzene ring substituted with a methyl group) attached to a sulfur atom, which carries the negative charge. This dual nature—an ionic, hydrophilic "head" (the thiolate) and a nonpolar, hydrophobic "tail" (the tolyl group)—is fundamental to understanding its physical properties, particularly its solubility.



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Caption: Influence of molecular structure on solubility.

Expected Solubility:

- Polar Protic Solvents (e.g., Water, Ethanol): Expected to be soluble, particularly in water, due to the strong ion-dipole interactions between the solvent and the Na⁺ and thiolate ions. [1]*
- Polar Aprotic Solvents (e.g., DMSO, DMF): Likely soluble. These solvents can effectively solvate the sodium cation, facilitating the dissolution of the salt.
- Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Expected to be poorly soluble to insoluble. The nonpolar solvent cannot effectively solvate the ions, and the energy gained from the interaction with the tolyl group is insufficient to overcome the lattice energy of the salt. [1]

Spectroscopic Signature

While specific spectral data for this compound are not widely published in public databases, its expected spectroscopic characteristics can be predicted based on its structure. [2][3] This predictive analysis is a cornerstone of chemical characterization.

- ¹H NMR (Proton Nuclear Magnetic Resonance):
 - Methyl Protons (-CH₃): A singlet peak expected around δ 2.2-2.4 ppm.

- Aromatic Protons (-C₆H₄-): Two doublet peaks are expected in the aromatic region (δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted (para) benzene ring.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
 - Methyl Carbon (-CH₃): A signal in the aliphatic region, likely around δ 20-25 ppm.
 - Aromatic Carbons (-C₆H₄-): Four distinct signals are expected in the aromatic region (δ 120-145 ppm). The carbon attached to the sulfur (C-S) would be one, the carbon attached to the methyl group (C-CH₃) another, and two signals for the remaining four equivalent aromatic carbons.
- IR (Infrared) Spectroscopy:
 - C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.
 - C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ (from the methyl group).
 - C=C Aromatic Ring Stretch: Characteristic peaks in the 1450-1600 cm⁻¹ region.
 - C-S Stretch: Typically a weak band in the 600-800 cm⁻¹ region.

Experimental Protocols for Physical Property Determination

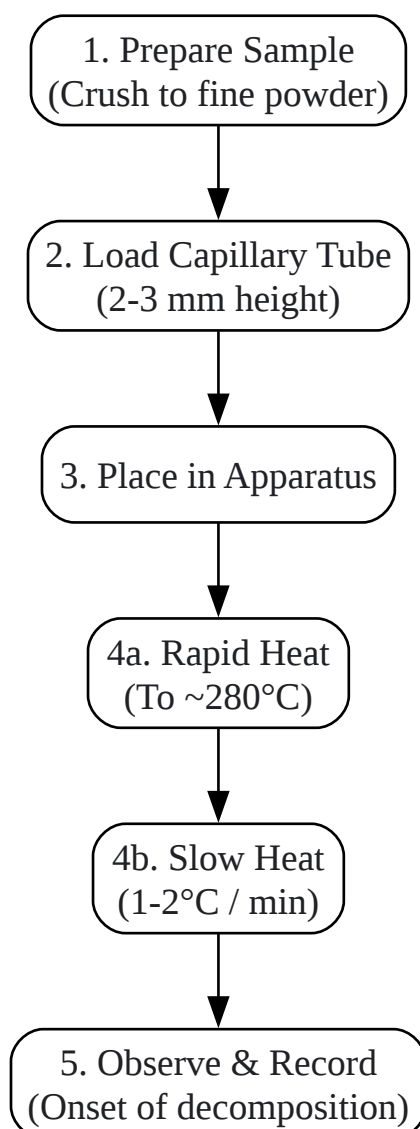
To ensure scientific integrity, physical properties must be verifiable. The following protocols describe standard, self-validating methods for determining the melting point and solubility profile.

Protocol: Melting Point Determination (Capillary Method)

This method provides a melting range, with a narrow range (0.5-2 °C) indicating high purity. [4]The high melting point of this ionic compound means a specialized apparatus capable of reaching >300 °C is required.

Methodology:

- **Sample Preparation:** Finely crush a small amount of the dry sodium 4-methylphenylthiolate powder.
- **Capillary Loading:** Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm. [4]3. **Apparatus Setup:** Place the loaded capillary into the heating block of a melting point apparatus.
- **Heating:**
 - **Rapid Heating:** Initially, heat the sample rapidly to about 20-30 °C below the expected decomposition temperature (>300 °C).
 - **Slow Heating:** Decrease the heating rate to 1-2 °C per minute as you approach the expected decomposition point. This slow rate is crucial for accurate observation.
- **Observation & Recording:**
 - Record the temperature at which the first sign of decomposition (e.g., charring, discoloration) is observed.
 - Record the temperature at which the substance is fully decomposed. This range is the decomposition point.



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Caption: Workflow for melting point determination.

Protocol: Qualitative Solubility Assessment

This protocol systematically evaluates solubility in representative solvents, providing a practical profile of the compound's polarity. [5] Methodology:

- Preparation: For each solvent to be tested (e.g., water, ethanol, toluene), add ~1 mL to a clean, small test tube.

- **Sample Addition:** Add a small, consistent amount (e.g., ~10 mg, the tip of a spatula) of sodium 4-methylphenylthiolate to each test tube.
- **Initial Observation (Cold):** Vigorously shake or vortex each tube for 30-60 seconds. Observe if the solid dissolves completely. Record as "soluble in cold."
- **Heating (Hot):** If the substance did not dissolve, gently heat the test tube in a warm water bath. Shake intermittently. Observe if the solid dissolves. Record as "soluble in hot."
- **Classification:**
 - **Soluble:** The entire solid dissolves to form a clear solution.
 - **Partially Soluble:** Some solid dissolves, but undissolved material remains.
 - **Insoluble:** No discernible amount of solid dissolves.

Relevance in Research and Drug Development

While not a final drug product itself, sodium 4-methylphenylthiolate serves as a valuable nucleophilic reagent and building block in medicinal chemistry. [6]

- **Nucleophilic Thiolation:** The thiolate anion is a potent nucleophile, readily participating in S_N2 reactions. This allows for the precise installation of the 4-methylphenylthio moiety onto electrophilic scaffolds, a common strategy for building more complex drug candidates.
- **Modulation of Physicochemical Properties:** The introduction of the tolyl group can impact a molecule's lipophilicity (LogP). The methyl group, in particular, can be a "magic methyl," a term used in drug discovery to describe instances where adding a single methyl group dramatically improves a compound's potency or pharmacokinetic profile (e.g., by blocking metabolic degradation or improving target binding). [7]* **Salt Form Advantage:** As a pre-formed salt, it offers advantages in handling and reactivity over its corresponding thiol (4-methylbenzenethiol), which is a volatile and malodorous liquid. In drug development, converting a parent drug into a salt is a critical strategy to improve properties like solubility, stability, and bioavailability. [8]

Safety and Handling

Proper handling is essential when working with any chemical reagent. Users should always consult the full Safety Data Sheet (SDS) before use.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. [9][10]* Handling: Avoid creating dust. [9]Handle in a well-ventilated area or a fume hood. Wash hands thoroughly after handling.
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [10]The compound may be sensitive to moisture and air.
- Hazards: May cause skin and eye irritation. Avoid ingestion and inhalation. [9]In case of fire, hazardous decomposition products can include carbon oxides, sulfur oxides, and sodium oxides. [9]

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